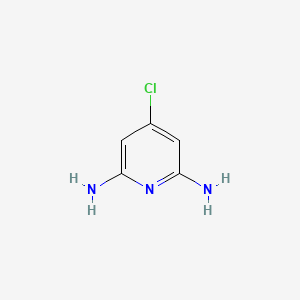

4-Chloropyridine-2,6-diamine

説明

Synthesis Analysis

The synthesis of compounds related to 4-Chloropyridine-2,6-diamine often involves multi-step chemical reactions starting from basic aromatic compounds. For instance, a novel aromatic diamine monomer containing pyridine rings was synthesized through a three-step reaction, starting from 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene, indicating the complexity and specificity of synthesis routes in creating such compounds (Huang et al., 2017).

Molecular Structure Analysis

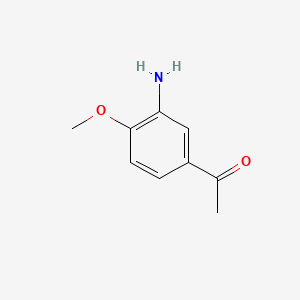

The molecular structure of 4-Chloropyridine-2,6-diamine, characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry, reveals insights into its chemical behavior and reactivity. These methods help in understanding the electronic distribution within the molecule, the spatial arrangement of its atoms, and how these factors influence its interactions with other molecules. The presence of the pyridine ring, chlorine, and amine groups plays a crucial role in determining its chemical properties and potential applications.

Chemical Reactions and Properties

Compounds like 4-Chloropyridine-2,6-diamine participate in various chemical reactions, including polycondensation, where they can act as monomers to form polymers with specific properties such as high thermal stability, solubility in organic solvents, and hydrophobicity. These reactions are essential for synthesizing materials with desired characteristics for applications in coatings, plastics, and other materials science fields.

Physical Properties Analysis

The physical properties of materials derived from 4-Chloropyridine-2,6-diamine, such as solubility, thermal stability, and hydrophobicity, are crucial for their practical applications. For example, polymers derived from similar compounds exhibit good solubility in common organic solvents and high thermal stability, with glass transition temperatures exceeding 316 °C and significant residue at high temperatures under nitrogen atmosphere, indicating their potential for high-performance applications (Huang et al., 2017).

科学的研究の応用

Novel Chemosensors and Fluorescent Materials

- Fluorescent Poly(pyridine-imide) Acid Chemosensors : A study by Wang et al. (2008) synthesized a novel diamine containing heterocyclic pyridine and triphenylamine substituents. This compound was used to prepare poly(pyridine-imide), which acted as an “off–on” fluorescent switcher for acids, indicating potential applications in sensing technologies (Wang et al., 2008).

High-Performance Polymers

- Thermally Stable Polyimides with High Glass Transition : Another study by Wang et al. (2008) focused on synthesizing polyimides with high thermal and mechanical properties, using a novel diamine monomer containing pyridine. These materials are significant for their solubility and potential use in high-performance applications (Wang et al., 2008).

- Poly(pyridine-imide) with Pendent Pyrene Group : Liaw et al. (2007) synthesized a new diamine containing a pyridine heterocyclic group and a pyrene substituent, leading to poly(pyridine-imide) with good thermal stability and strong orange fluorescence after protonation (Liaw et al., 2007).

Polymer Synthesis and Characterization

- Thermally Stable Poly(ether imide amide)s : Research by Mehdipour‐Ataei and Amirshaghaghi (2004) involved the synthesis of poly(ether imide amide)s with high thermal stability, showcasing the utility of pyridine-based diamines in developing robust materials (Mehdipour‐Ataei & Amirshaghaghi, 2004).

Optical and Electrochemical Applications

- Fluorescent Polyimides with Ortho-Linked Units : Huang et al. (2012) synthesized pyridine-containing polyimides that showed strong fluorescence intensity, indicating potential applications in optical materials (Huang et al., 2012).

- Fluorinated Copoly(pyridine ether imide)s : Zhou et al. (2018) prepared fluorinated copoly(pyridine ether imide)s with excellent mechanical properties, low dielectric constants, and high optical transparency, suitable for electronic applications (Zhou et al., 2018).

Safety And Hazards

将来の方向性

While the specific future directions for “4-Chloropyridine-2,6-diamine” are not mentioned in the search results, it’s worth noting that the synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . This suggests potential future research directions in the field of energetic materials.

Relevant Papers

The paper titled “Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives” provides a detailed description of the synthesis process of “4-Chloropyridine-2,6-diamine” and its derivatives . Another paper titled “Utility of pentachloropyridine in organic synthesis” discusses the different strategies developed for the synthesis, reaction, and use of pentachloropyridine as building blocks in the synthesis of chemical relevant organic compounds .

特性

IUPAC Name |

4-chloropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCTYZZZALATJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285426 | |

| Record name | 4-chloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridine-2,6-diamine | |

CAS RN |

6309-00-8 | |

| Record name | 6309-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)